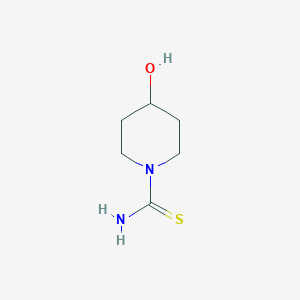

4-Hydroxypiperidine-1-carbothioamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxypiperidine-1-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2OS/c7-6(10)8-3-1-5(9)2-4-8/h5,9H,1-4H2,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWAOTZWZCFRFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701291465 | |

| Record name | 4-Hydroxy-1-piperidinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701291465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868998-20-3 | |

| Record name | 4-Hydroxy-1-piperidinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868998-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-1-piperidinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701291465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Piperidine and Carbothioamide Scaffolds in Synthetic and Medicinal Chemistry Research

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a multitude of pharmaceuticals and biologically active compounds. encyclopedia.pubnih.gov Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as improved solubility and the ability to form key interactions with biological targets. thieme-connect.comresearchgate.net The flexible, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, a critical factor in optimizing drug-receptor binding. thieme-connect.comresearchgate.net Consequently, piperidine derivatives have found applications across a wide spectrum of therapeutic areas, including as analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubijnrd.org

Similarly, the carbothioamide moiety (-C(=S)N<) is a vital functional group in medicinal chemistry, recognized for its diverse biological activities. mdpi.com The presence of the sulfur atom imparts unique electronic and steric properties compared to its oxygen analogue, the amide group. This can lead to enhanced biological activity and altered metabolic stability. mdpi.com Carbothioamide-containing compounds have demonstrated a broad range of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer properties. acs.orgnih.gov The ability of the carbothioamide group to act as a hydrogen bond donor and acceptor, as well as its potential to chelate metal ions, contributes to its versatile role in interacting with biological systems. mdpi.com

Rationale for Dedicated Academic Investigation of 4 Hydroxypiperidine 1 Carbothioamide

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis of this compound identifies two primary strategic disconnections. The first and most evident disconnection is at the nitrogen-carbon bond of the carbothioamide group. This simplifies the target molecule into two key synthons: the 4-hydroxypiperidine (B117109) core and a carbothioamide source. This approach is synthetically logical as the secondary amine of the piperidine ring is a potent nucleophile, readily reacting with electrophilic thiocarbonyl species.

A second, more complex set of disconnections focuses on the formation of the 4-hydroxypiperidine ring itself. This can be approached in several ways:

C-N Bond Disconnection: This strategy involves intramolecular cyclization of a linear amino alcohol precursor. Methods such as intramolecular hydroamination or reductive amination of a keto-amine fall under this category. researchgate.net

C-C Bond Disconnection: Ring-closing metathesis (RCM) of a diene precursor containing a nitrogen atom is a powerful strategy that falls into this class. semanticscholar.org

Pyridine (B92270) as Precursor: A common and industrially relevant approach involves the reduction of a corresponding 4-hydroxypyridine (B47283) or a related pyridine derivative. nih.gov This simplifies the retrosynthesis to obtaining the appropriately substituted pyridine, which is often commercially available or readily synthesized.

These disconnections form the basis for the synthetic strategies discussed in the following sections, allowing for a modular and flexible approach to the synthesis of the target compound and its analogues.

Development of Novel Synthetic Pathways to the 4-Hydroxypiperidine Core

The synthesis of the 4-hydroxypiperidine scaffold is a critical step, and numerous methodologies have been developed to achieve this, ranging from asymmetric syntheses to robust catalytic processes.

Stereoselective and Asymmetric Synthesis Approaches

Achieving stereocontrol, particularly for chiral derivatives of 4-hydroxypiperidine, is paramount for pharmaceutical applications. Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding costly resolution steps. derpharmachemica.com

One prominent method is the asymmetric reduction of a prochiral ketone, such as N-Boc-3-piperidone, using biocatalysts. Ketoreductases (KREDs), often coupled with a cofactor regeneration system like glucose dehydrogenase (GDH), have been shown to produce chiral alcohols with high enantiomeric excess. mdpi.com For instance, the synthesis of (S)-N-Boc-3-hydroxypiperidine, a key intermediate for various drugs, has been achieved with over 99% conversion and optical purity using a co-expressed KRED-GDH system in E. coli. mdpi.com

Another powerful method is the diastereoselective aza-Prins cyclization, which can construct highly substituted cis-4-hydroxypiperidines from homoallylic amines and aldehydes. rsc.org This method allows for the creation of multiple stereocenters in a single step with high diastereoselectivity. Similarly, asymmetric intramolecular hydroamination of allenes catalyzed by gold complexes can yield enantiomerically enriched vinyl piperidines. organic-chemistry.org

Table 1: Asymmetric Synthesis of Hydroxypiperidine Derivatives

| Method | Substrate | Catalyst/Enzyme | Product | Key Outcome | Reference |

|---|---|---|---|---|---|

| Enzymatic Reduction | N-Boc-3-piperidone | Ketoreductase (KRED) & Glucose Dehydrogenase (GDH) | (S)-N-Boc-3-hydroxypiperidine | >99% conversion, >99% optical purity | mdpi.com |

| Aza-Prins Cyclization | gem-Disubstituted homoallylic amines | Various | cis-4-hydroxypiperidines | High diastereoselectivity | rsc.org |

| Asymmetric Intramolecular Hydroamination | N-allenyl carbamates | Phosphinegold(I) complexes | Vinyl piperidines | High enantiomeric excess (ee) | organic-chemistry.org |

Catalytic Methodologies for Piperidine Ring Formation

Catalytic methods offer efficient and atom-economical routes to the piperidine ring system. The hydrogenation of pyridine derivatives is a widely used and fundamental approach. nih.gov This reaction typically employs transition metal catalysts under hydrogen pressure. Heterogeneous catalysts like rhodium on carbon (Rh/C) have been used for the complete hydrogenation of pyridines under relatively mild conditions (e.g., 80 °C in water). organic-chemistry.org

Ring-closing metathesis (RCM) has emerged as a powerful tool in modern organic synthesis for forming cyclic structures. semanticscholar.org Using ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, dialkenyl amines or amides can be cyclized to form tetrahydropyridine (B1245486) derivatives, which can then be reduced to the corresponding piperidines. semanticscholar.orgresearchgate.net This method is valued for its high functional group tolerance. semanticscholar.org

Other notable catalytic methods include:

Gold(I)-catalyzed oxidative amination: This process allows for the difunctionalization of alkenes to form substituted piperidines. nih.gov

Iridium-catalyzed hydrogen borrowing: This method enables the [5+1] annulation of diols and amines to stereoselectively produce substituted piperidines. nih.gov

Palladium-catalyzed Wacker-type cyclization: This aerobic oxidative cyclization of alkenes provides access to various nitrogen heterocycles, including piperidines. organic-chemistry.org

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic pathway is highly dependent on the optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. For instance, in the synthesis of N-boc-4-hydroxypiperidine from 4-piperidone (B1582916) hydrochloride hydrate, the process involves several steps, each requiring specific conditions for high yield and purity. google.com The reduction of the intermediate 4-piperidone with sodium borohydride (B1222165) in methanol (B129727), followed by Boc-protection using di-tert-butyl dicarbonate (B1257347) in the presence of a base like potassium carbonate, are critical steps where optimization leads to high purity (e.g., >99%) final product. google.com

In catalytic reactions, screening different catalysts and solvents is crucial. For example, in iodine-catalyzed reactions, it was found that using 20 mol% of molecular iodine in ethanol (B145695) under reflux provided the optimal conditions in terms of both yield and reaction time compared to other catalysts like piperidine or ZnCl2, or other solvents like methanol or DMF. researchgate.net

Table 2: Optimization of a Catalytic Reaction Step

| Catalyst (mol%) | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Iodine (20%) | Ethanol | Reflux | - | High | researchgate.net |

| Piperidine (20%) | Ethanol | Reflux | Longer | Lower | researchgate.net |

| ZnCl2 (20%) | Ethanol | Reflux | - | Lower | researchgate.net |

| Iodine (20%) | Methanol | Reflux | - | Lower | researchgate.net |

| Iodine (20%) | Acetonitrile | Reflux | - | Lower | researchgate.net |

| None | Ethanol | Reflux | 24h | No Product | researchgate.net |

Introduction and Functionalization of the Carbothioamide Moiety

The final key transformation in the synthesis of this compound is the introduction of the carbothioamide group onto the nitrogen atom of the piperidine ring. This step must be performed with high selectivity to avoid reactions at the hydroxyl group.

Regioselective and Chemoselective Transformations

The synthesis of a carbothioamide (a primary thiourea) from a secondary amine like 4-hydroxypiperidine requires a regioselective and chemoselective reaction. The nitrogen atom of the secondary amine is significantly more nucleophilic than the oxygen of the secondary alcohol, allowing for selective functionalization at the nitrogen.

A common and direct method for this transformation is the reaction of the amine with an appropriate isothiocyanate. For the synthesis of N-substituted carbothioamides, the secondary amine is reacted with a chosen isothiocyanate (R-N=C=S). nih.gov To form the unsubstituted carbothioamide (where the external nitrogen is NH2), a multi-step approach is often required. One such method involves reacting the amine with a thiocarbonyl transfer reagent, such as 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), to form a thiocarbamoyl intermediate, which is then reacted with ammonia (B1221849).

Another established route for creating thioureas involves reacting an amine with an alkali metal thiocyanate (B1210189) (e.g., KSCN or NH4SCN) under acidic conditions to generate isothiocyanic acid in situ, which is then trapped by the amine. This method provides a direct route to the desired carbothioamide functionality. The chemoselectivity is high due to the preferential attack of the amine nucleophile on the electrophilic carbon of the isothiocyanic acid. nih.gov The reaction must be carefully controlled to prevent side reactions, but it remains a robust method for installing the carbothioamide moiety. rsc.org

Table of Mentioned Compounds

One-Pot and Multicomponent Synthetic Strategies

The synthesis of complex molecules like this compound can be streamlined through advanced methodologies such as one-pot and multicomponent reactions (MCRs). These approaches are highly valued in modern organic chemistry for their efficiency, operational simplicity, and ability to construct intricate molecular architectures from readily available starting materials in a single step. nih.govsemanticscholar.org MCRs, in particular, are attractive from both economic and green chemistry perspectives as they often lead to higher yields, reduced reaction times, and minimize waste by incorporating most or all of the atoms from the reactants into the final product. nih.gov

While specific literature detailing a one-pot or multicomponent synthesis exclusively for this compound is not prevalent, the synthesis of related thiourea (B124793) and piperidine derivatives provides a clear blueprint for potential strategies. For instance, a common approach to synthesizing thioureas involves the reaction of an amine with an isothiocyanate. A hypothetical one-pot synthesis of the target compound could involve the in situ generation of a thiocyanate salt followed by its reaction with 4-hydroxypiperidine.

More sophisticated multicomponent strategies for analogous structures have been successfully developed. A notable example is the three-component reaction involving an amine, an isothiocyanate, and another reactive partner to build a more complex scaffold. crimsonpublishers.combiointerfaceresearch.com For example, the one-pot, three-component reaction of phenyl isothiocyanate, primary amines, and dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been shown to produce 2-imino-1,3-thiazolidin-4-one derivatives in good to excellent yields. crimsonpublishers.com This strategy involves the initial formation of a thiourea derivative, which then undergoes cyclization with DMAD. crimsonpublishers.com

Another relevant multicomponent approach involves the synthesis of highly functionalized piperidines. These reactions often proceed via a cascade of events, such as condensation, Mannich-type reactions, and cyclization, to rapidly build the piperidine core. semanticscholar.orgresearchgate.net A one-pot, three-component synthesis of highly substituted piperidines has been achieved by reacting aromatic aldehydes, anilines, and β-ketoesters in the presence of a catalyst. semanticscholar.org

A plausible multicomponent pathway to this compound could involve the reaction of 4-hydroxypiperidine, a source of the thiocarbonyl group (like thiophosgene (B130339) or carbon disulfide with an activating agent), and an ammonia source in a single reaction vessel. This would circumvent the need to isolate intermediates, thereby saving time, solvents, and resources.

To illustrate the efficiency of such methods, the following table details a representative one-pot synthesis for 1H-pyrazole-1-carbothioamide derivatives, highlighting the conditions and yields achieved.

Table 1: One-Pot Synthesis of 1H-Pyrazole-1-carbothioamide Derivatives

This table illustrates a one-pot, three-component reaction between hydrazine (B178648) hydrate, arylidene malononitrile, and isothiocyanates.

| Entry | Arylidene Malononitrile | Isothiocyanate | Product | Time (min) | Yield (%) |

| 1 | Benzaldehyde derivative | Cyclohexyl isothiocyanate | 5-amino-3-phenyl-4-cyano-N-cyclohexyl-1H-pyrazole-1-carbothioamide | 30 | 94 |

| 2 | 4-Chlorobenzaldehyde derivative | Cyclohexyl isothiocyanate | 5-amino-3-(4-chlorophenyl)-4-cyano-N-cyclohexyl-1H-pyrazole-1-carbothioamide | 35 | 92 |

| 3 | 4-Methoxybenzaldehyde derivative | Phenyl isothiocyanate | 5-amino-3-(4-methoxyphenyl)-4-cyano-N-phenyl-1H-pyrazole-1-carbothioamide | 25 | 96 |

| 4 | 4-Nitrobenzaldehyde derivative | Phenyl isothiocyanate | 5-amino-3-(4-nitrophenyl)-4-cyano-N-phenyl-1H-pyrazole-1-carbothioamide | 30 | 93 |

Source: Adapted from Biointerface Research in Applied Chemistry, 2021. biointerfaceresearch.com

This data demonstrates that multicomponent reactions can produce complex heterocyclic carbothioamides in short reaction times and with high yields, offering a significant advantage over traditional multi-step synthetic routes. biointerfaceresearch.com

Green Chemistry Principles and Sustainable Synthesis Approaches

The integration of green chemistry principles into synthetic organic chemistry aims to minimize the environmental impact of chemical processes. youtube.com These principles focus on aspects such as waste prevention, maximizing atom economy, using less hazardous chemical syntheses, employing safer solvents, and designing for energy efficiency. youtube.com The synthesis of this compound and related compounds can benefit significantly from these sustainable approaches.

A key area of green chemistry is the replacement of conventional, often toxic, organic solvents with environmentally benign alternatives. rasayanjournal.co.in Deep eutectic solvents (DES), for example, have emerged as promising green media for chemical reactions. rsc.org A study demonstrated the efficient and green synthesis of various thioureas using a choline (B1196258) chloride/tin(II) chloride deep eutectic solvent, which acted as both the catalyst and the reaction medium. rsc.orgresearchgate.net This system allowed for moderate to excellent yields and the DES could be recovered and reused multiple times without a significant loss in activity. rsc.orgresearchgate.net

Another green strategy is the use of solvent-free reaction conditions, often coupled with microwave irradiation. rasayanjournal.co.in Performing reactions without a solvent reduces waste and can sometimes lead to faster reaction rates and higher yields. The synthesis of highly substituted piperidines has been successfully carried out in water, a green solvent, using a recyclable catalyst like sodium lauryl sulfate (B86663) (SLS) at room temperature. semanticscholar.org

Catalysis is a cornerstone of green chemistry, promoting reactions with high efficiency and selectivity while minimizing byproducts. youtube.com The development of reusable, non-toxic catalysts is a primary goal. For instance, polyindole-supported titanium dioxide (Polyindole/TiO2) nanocatalysts have been used for the green synthesis of 1,4-dihydropyridine (B1200194) derivatives under solvent-free conditions. scirp.org This highlights the potential for using heterogeneous nanocatalysts in the synthesis of piperidine-based structures, which could be easily recovered and reused.

The principle of atom economy, which measures the efficiency of a reaction in converting reactants into the desired product, is also crucial. youtube.com Multicomponent reactions, as discussed in the previous section, are inherently more atom-economical than many linear syntheses. nih.gov

The following table provides a conceptual comparison between a traditional and a green synthetic approach for a related thiourea synthesis, illustrating the potential benefits.

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Thioureas

This table provides a representative comparison based on general findings in green synthesis literature.

| Parameter | Conventional Method | Green Chemistry Approach |

| Solvent | Volatile Organic Solvents (e.g., THF, DMF) | Deep Eutectic Solvent (DES) or Water |

| Catalyst | Often requires stoichiometric base or catalyst | Recyclable catalyst (e.g., DES, Nanocatalyst) |

| Energy | Often requires heating/reflux for extended periods | Room temperature or microwave irradiation (shorter time) |

| Workup | Aqueous extraction, column chromatography | Simple filtration, solvent evaporation |

| Reusability | Solvents and catalysts are typically single-use | Catalyst and solvent can often be recovered and reused rsc.orgresearchgate.net |

| Waste | Generates significant organic and aqueous waste | Minimized waste generation youtube.com |

Source: Compiled from principles discussed in various green chemistry literature. semanticscholar.orgyoutube.comrsc.orgresearchgate.net

By adopting these green and sustainable methodologies, the synthesis of this compound can be optimized to be more efficient, cost-effective, and environmentally responsible.

Reactions Involving the Hydroxyl Group at Position 4

The secondary alcohol at the C-4 position is a versatile handle for numerous chemical modifications, including derivatization, oxidation, reduction, and substitution reactions.

Derivatization to Esters, Ethers, and Other Oxygen-Containing Moieties

The hydroxyl group of this compound can be readily converted into esters and ethers, providing a route to modify the compound's steric and electronic properties.

Esterification: The formation of esters can be achieved through reaction with acylating agents. For instance, treatment of a related N-substituted 4-hydroxypiperidine with propionic anhydride (B1165640) in the presence of pyridine yields the corresponding 4-propionyloxy derivative google.com. This suggests that this compound can be similarly acylated using various acid anhydrides or acid chlorides.

Etherification: The synthesis of ether derivatives can be accomplished via reactions such as the Williamson ether synthesis or by reaction with phenacyl halides. For example, substituted phenacyl derivatives of 4-hydroxypiperidine have been prepared, indicating the feasibility of forming ethers at the 4-position rsc.org.

| Reactant | Reagent | Product Type | Reference |

| N-substituted 4-hydroxypiperidine | Propionic anhydride, Pyridine | Ester | google.com |

| 4-Hydroxypiperidine | Substituted Phenacyl Halide | Ether | rsc.org |

Oxidation and Reduction Pathways

The secondary alcohol functionality can be oxidized to a ketone or potentially reduced, although the latter is less common for a simple hydroxyl group.

Oxidation: The oxidation of the 4-hydroxyl group to a carbonyl group (ketone) is a common transformation. Reagents such as Dess-Martin periodinane (DMP) and conditions for Swern oxidation are effective for this purpose wikipedia.orgwikipedia.orgwikipedia.orgorganic-chemistry.orgpitt.eduyoutube.comnumberanalytics.comorganic-chemistry.orgyoutube.com. These methods are known for their mild reaction conditions and high chemoselectivity, which would likely preserve the carbothioamide moiety. The resulting 4-oxopiperidine-1-carbothioamide would be a valuable intermediate for further functionalization.

| Oxidation Method | Reagents | Product | Key Features | References |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Ketone | Mild conditions, high yield, good functional group tolerance. | wikipedia.orgwikipedia.orgorganic-chemistry.orgpitt.edu |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Ketone | Mild conditions, avoids toxic heavy metals. | wikipedia.orgyoutube.comnumberanalytics.comorganic-chemistry.orgyoutube.com |

Nucleophilic Substitutions and Rearrangement Reactions

The hydroxyl group can be a leaving group in nucleophilic substitution reactions, often after activation. Rearrangement reactions are also possible under certain conditions.

Nucleophilic Substitution: Direct substitution of the hydroxyl group is challenging. However, it can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate substitution by various nucleophiles. The Mitsunobu reaction provides another route for the stereospecific substitution of the hydroxyl group with a variety of nucleophiles, including carboxylic acids (to form esters with inversion of configuration) and other nucleophiles nih.govnih.govenamine.nettcichemicals.com.

Rearrangement Reactions: Acid-catalyzed rearrangements of 4-hydroxypiperidine derivatives have been reported. For example, treatment with strong acids can lead to the formation of tetrahydropyridines through dehydration and subsequent rearrangement google.com. The specific outcome would depend on the stability of the carbocation intermediates formed.

Transformations of the Carbothioamide Functional Group

The N-carbothioamide (thiourea) moiety is a rich functional group that can be modified to create a variety of other sulfur- and nitrogen-containing species, and it is a key precursor for the synthesis of heterocyclic systems.

Modifications to Amides, Thioesters, and Other Sulfur-Containing Species

The carbothioamide group can be hydrolyzed to an amide or converted into a thioester.

Conversion to Amides: The hydrolysis of thioureas to their corresponding ureas (or amides in this case, by extension) can be achieved under acidic or basic conditions, although this can sometimes be challenging chemguide.co.ukmasterorganicchemistry.com. A more direct conversion of N-acylthioureas to amides has been demonstrated using visible-light-driven methods, which could be applicable to this compound researchgate.net.

Conversion to Thioesters: The carbothioamide can serve as a sulfur source for the synthesis of thioesters. For example, thiourea reacts with benzoic anhydrides in the presence of an alkyl halide to form thioesters beilstein-journals.org. While this is not a direct conversion of the carbothioamide group itself, it highlights the reactivity of the thiourea moiety. Direct conversion of the carbothioamide to a thioester would likely involve reaction with an acylating agent under specific conditions.

| Transformation | Reagents/Conditions | Product | Reference |

| Hydrolysis | Acid or Base | Amide | chemguide.co.ukmasterorganicchemistry.com |

| Conversion to Amide | Visible light, Carboxylic acid | Amide | researchgate.net |

| Thioester Synthesis | Benzoic anhydride, Alkyl halide | Thioester | beilstein-journals.org |

Cyclization Reactions Leading to Novel Heterocyclic Systems

The carbothioamide group is a valuable precursor for the synthesis of various heterocyclic compounds, most notably thiazoles.

Thiazole (B1198619) Synthesis (Hantzsch Reaction): The reaction of thioureas with α-haloketones is a classic and widely used method for the synthesis of 2-aminothiazole (B372263) derivatives, known as the Hantzsch thiazole synthesis ijsrst.comresearchgate.netbepls.comresearchgate.nettandfonline.comnih.gov. Therefore, reacting this compound with an appropriate α-haloketone would be expected to yield a 2-(4-hydroxypiperidin-1-yl)thiazole derivative. This reaction provides a straightforward entry into a new class of heterocyclic compounds derived from the starting material.

| Reactants | Reaction Type | Product | References |

| This compound, α-Haloketone | Hantzsch Thiazole Synthesis | 2-(4-Hydroxypiperidin-1-yl)thiazole derivative | ijsrst.comresearchgate.netbepls.comresearchgate.nettandfonline.comnih.gov |

Other Cyclization Reactions: Thiourea derivatives bearing other functional groups can undergo intramolecular cyclization to form various heterocyclic systems researchgate.netnih.gov. For example, a thiourea with a pendant hydroxyl group could potentially cyclize under appropriate conditions to form oxathiazine-like structures, although this is speculative and would require experimental validation.

Synthesis and Systematic Exploration of Analogues and Derivatives of 4 Hydroxypiperidine 1 Carbothioamide

Structural Modifications of the Piperidine (B6355638) Ring System

Systematic modification of the core piperidine ring is a fundamental strategy for probing structure-activity relationships (SAR). researchgate.net These modifications can influence the molecule's conformation, polarity, and ability to interact with biological targets.

Alterations in Ring Substituents and Nitrogen Functionality

The synthesis of 4-hydroxypiperidine (B117109) analogues allows for extensive substitution on both the carbon framework and the piperidine nitrogen. The parent 4-hydroxypiperidine itself can be synthesized from precursors like N-Boc-4-hydroxypiperidine through deprotection. chemicalbook.comchemicalbook.comgoogle.com

Research has demonstrated the synthesis of various derivatives by modifying the nitrogen atom. For instance, a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives were synthesized with different substituents on the nitrogen, highlighting the chemical tractability of this position. nih.gov Similarly, the synthesis of substituted phenacyl derivatives of 4-hydroxypiperidine further illustrates the modification of nitrogen functionality. researchgate.net Structure-based design approaches have led to the introduction of a polar hydroxyl group at the 4-position of the piperidine ring to improve properties like oral bioavailability. nih.gov

Modifications are not limited to the nitrogen atom. Various synthetic methods allow for the introduction of substituents at other positions on the piperidine ring. For example, derivatives can be prepared with lower alkyl, phenyl, or methoxyphenyl groups at the 2-position and lower alkenyl, phenyl, or benzyl groups at the 3-position. google.com These substitutions are crucial as they can introduce steric bulk or new interaction points. The structural activity relationship often reveals that even small changes, such as substitution at the 3-position with a group larger than methyl, can significantly impact biological potency. researchgate.net

| Position of Modification | Type of Alteration | Example Substituents | Synthetic Precursor/Method | Reference |

| C-2 | Alkyl / Aryl Substitution | p-methoxybenzyl, methyl, phenyl | Condensation of unsaturated amines with aldehydes | google.com |

| C-3 | Alkyl / Aryl Substitution | Methyl, phenyl, dimethyl | Condensation of unsaturated amines with aldehydes | google.com |

| C-4 | Aryl Substitution | 4'-Chlorophenyl | Not specified | nih.gov |

| N-1 | Acylation | Substituted phenacyl groups | Reaction with phenacyl halides | researchgate.netresearchgate.net |

| N-1 | Alkylation / Arylation | Amino acid conjugates | Coupling with BOP/HOBt/NMM reagents | nih.gov |

| N-1 | Amide Linkage | Reversed amide spacer | Multi-step synthesis | nih.gov |

Investigation of Different Stereoisomers and Their Synthesis

When substituents are introduced on the piperidine ring, chiral centers are often created, leading to the existence of multiple stereoisomers. The precise construction of all possible stereoisomers is a significant synthetic challenge but is critical for understanding biological activity, as different isomers can have vastly different pharmacological profiles. nih.gov

A highly effective method for generating specific stereoisomers is biocatalytic ketone reduction. nih.gov For example, four distinct stereoisomers of 3-substituted-4-hydroxypiperidines have been synthesized using stereoselectively distinct carbonyl reductases (HeCR and DbCR). nih.gov This enzymatic approach allows for the reduction of a 4-oxo-piperidine precursor with exceptional catalytic performance, yielding products with greater than 99% enantiomeric excess (ee). nih.gov

Other advanced synthetic strategies include the development of practical continuous flow protocols. Such methods can use readily accessible starting materials, like N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, to produce a wide variety of functionalized piperidines rapidly and with high diastereoselectivity. acs.org Structure-based drug design has also led to the targeted synthesis of specific stereoisomers, such as the (3S,4S,5R)-4-hydroxy-3,5-piperidine scaffold, to optimize interactions with target proteins. nih.gov

| Target Stereoisomer | Synthetic Method | Key Reagents / Catalysts | Achieved Selectivity | Reference |

| Four stereoisomers of 3-substituted-4-hydroxypiperidines | Enzymatic Ketone Reduction | Carbonyl reductases (HeCR, DbCR) | >99% ee, >99% conversion | nih.gov |

| Enantioenriched α-substituted piperidines | Continuous Flow Protocol | N-(tert-butylsulfinyl)-bromoimine, Grignard reagents | >90:10 dr | acs.org |

| (3S,4S,5R)-4-hydroxy-3,5-piperidine scaffold | Multi-step chemical synthesis | (R)-1-phenylethylamine for resolution | >99% ee | nih.gov |

Diversity-Oriented Synthesis of Carbothioamide Analogues

Diversity-oriented synthesis aims to create structurally diverse molecules from a common scaffold. For 4-hydroxypiperidine-1-carbothioamide, this involves modifying the carbothioamide moiety itself or replacing it with bioisosteric groups.

Variations on the Carbothioamide Nitrogen Substituents

The terminal nitrogen atom of the carbothioamide group is a prime location for introducing molecular diversity. The synthesis of carbothioamide derivatives often involves the reaction of a primary or secondary amine (in this case, 4-hydroxypiperidine) with an appropriate isothiocyanate (R-N=C=S). By using a library of different isothiocyanates, a wide array of N-substituted analogues can be generated.

Alternatively, thiosemicarbazide derivatives can be used. For example, in the synthesis of pyrazolobenzothiazine-based carbothioamides, various substituted thiosemicarbazides were reacted with an aldehyde precursor to generate a library of compounds with different substituents on the carbothioamide nitrogen. nih.gov This approach could be adapted to the 4-hydroxypiperidine scaffold. The general synthesis involves reacting chalcones with thiosemicarbazide or semicarbazide in a suitable solvent like acetic acid. nih.govacs.org These methods provide a robust platform for exploring how different substituents on the carbothioamide nitrogen influence the molecule's properties.

Design and Synthesis of Bioisosteres and Conformationally Restricted Analogues

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's characteristics. drughunter.com The carbothioamide group, as a bioisostere of the more common amide bond, can be replaced by a variety of other functional groups to create novel analogues. nih.gov

Classical and non-classical bioisosteres for the amide/thioamide functionality include:

Urea (B33335): Can be synthesized by reacting the piperidine with an isocyanate.

Sulfonamide: Can be synthesized by reacting the piperidine with a sulfonyl chloride.

Heterocycles: Rings such as 1,2,3-triazoles, oxadiazoles, and tetrazoles are well-known amide surrogates that can enhance metabolic stability. drughunter.comnih.gov

Trifluoroethylamine: This motif mimics the carbonyl group and can increase metabolic stability by reducing susceptibility to proteolysis. drughunter.com

| Original Group | Bioisostere | Key Physicochemical Properties Mimicked | Reference |

| Carbothioamide / Amide | Urea | H-bond donor/acceptor, planarity | nih.gov |

| Carbothioamide / Amide | Sulfonamide | H-bond donor/acceptor, tetrahedral geometry | nih.gov |

| Carbothioamide / Amide | 1,2,4-Oxadiazole | Molecular planarity, dipole moment | nih.gov |

| Carbothioamide / Amide | 1,2,3-Triazole | Amide surrogate, metabolic stability | drughunter.comnih.gov |

| Carbothioamide / Amide | Trifluoroethylamine | Electronegativity, reduced basicity | drughunter.com |

Creating conformationally restricted analogues is another important strategy to improve selectivity and potency by reducing the entropic penalty of binding to a target. This can be achieved by incorporating the piperidine ring into a more rigid structure, such as a spirocyclic or bicyclic system. tcichemicals.com For example, spiro-building blocks like 2-oxa-6-azaspiro[3.3]heptane have been used as bioisosteres for flexible rings like morpholine, and similar strategies could be applied to the piperidine core to limit its conformational freedom. tcichemicals.com

High-Throughput Synthesis and Chemical Library Generation

The efficient generation of chemical libraries containing hundreds or thousands of related compounds is essential for modern drug discovery. High-throughput synthesis methods enable the rapid exploration of SAR. For this compound analogues, this involves combining versatile synthetic routes with automation.

Recent advances have streamlined the synthesis of complex piperidines. A modular strategy combining biocatalytic C-H oxidation with radical cross-coupling has been shown to reduce synthetic pathways from 7-17 steps to just 2-5 steps. news-medical.net This significant improvement in efficiency allows for faster access to diverse and complex piperidine cores, which can then be elaborated into a library of carbothioamide derivatives. news-medical.net

Continuous flow chemistry is another powerful tool for high-throughput synthesis. Flow protocols enable rapid reaction optimization, improved safety, and straightforward scaling. acs.org A library of this compound analogues could be generated in a flow system by passing a solution of a single piperidine precursor through different reactors, each containing a unique isothiocyanate or other reactant. This approach allows for the rapid and scalable production of enantioenriched and highly functionalized piperidines. acs.org

A typical combinatorial library approach would involve a two-dimensional matrix. One axis would represent a set of diverse 4-hydroxypiperidine cores (with different substituents on the ring, as described in section 4.1.1), and the other axis would represent a diverse set of reactants targeting the piperidine nitrogen (e.g., a library of isothiocyanates or sulfonyl chlorides). By reacting each core with each reactant in a parallel format, a large and structurally diverse library of final compounds can be generated efficiently.

Computational and Theoretical Investigations of 4 Hydroxypiperidine 1 Carbothioamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic structure and a host of derived properties. For 4-Hydroxypiperidine-1-carbothioamide, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are often employed as they provide a good balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich carbothioamide group, specifically the sulfur and nitrogen atoms, due to the presence of lone pairs. The LUMO would likely be distributed across the same C=S bond of the carbothioamide group, which can accept electron density.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Hypothetical Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 | High kinetic stability, low reactivity |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

Electrostatic Potential Surface (EPS) Mapping for Intermolecular Interactions

The Electrostatic Potential Surface (EPS) map, also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule. It is plotted on the molecule's electron density surface, with colors indicating different potential values. Red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent neutral or weakly polar regions.

In an EPS map of this compound, the most negative potential (red) would be concentrated around the sulfur atom of the carbothioamide group and the oxygen atom of the hydroxyl group, as these are the most electronegative atoms with lone pairs. The most positive potential (blue) would be found on the hydrogen atom of the hydroxyl group and the N-H hydrogen of the carbothioamide, making them primary sites for hydrogen bonding. This information is crucial for predicting how the molecule will interact with biological targets or other molecules.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR (Nuclear Magnetic Resonance): The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict the ¹H and ¹³C NMR chemical shifts. The calculated shifts are typically referenced against a standard compound like Tetramethylsilane (TMS) and can help in the assignment of experimental spectra.

IR (Infrared): Calculations of vibrational frequencies can predict the IR spectrum. These calculations identify the characteristic vibrational modes of the molecule. For this compound, key predicted peaks would include the O-H stretching of the hydroxyl group, N-H stretching of the amide, C=S stretching of the thioamide, and various C-N and C-C stretching and bending modes of the piperidine (B6355638) ring.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., n → π* or π → π*). For this compound, transitions involving the carbothioamide chromophore would be expected.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations would be invaluable for exploring its conformational landscape. The piperidine ring can adopt different chair, boat, and twist-boat conformations, and the orientation of the carbothioamide and hydroxyl groups can vary. MD simulations can determine the relative energies and populations of these different conformers. Furthermore, by including explicit solvent molecules (e.g., water) in the simulation box, MD can accurately model the effects of solvation on conformational preference and intermolecular hydrogen bonding.

Molecular Modeling and Docking Studies for Hypothetical Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is central to drug discovery for predicting the binding affinity and mode of a ligand to a specific biological target.

For this compound, docking studies would be hypothetical and would require the selection of a plausible protein target. Given the structural motifs, potential targets could include kinases, proteases, or other enzymes where hydrogen bonding and hydrophobic interactions are key to binding. The docking process would involve placing various conformers of the ligand into the active site of the receptor and scoring the resulting poses based on a scoring function that estimates binding energy. The results would highlight key interactions, such as hydrogen bonds between the ligand's hydroxyl or thioamide groups and amino acid residues in the receptor's active site.

Pharmacophore Model Generation and Refinement

A pharmacophore model is an abstract representation of the key molecular features necessary for a molecule to be recognized by a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.

A pharmacophore model for this compound could be generated based on its structure. Key features would likely include:

One Hydrogen Bond Donor (from the O-H group).

One Hydrogen Bond Donor (from the N-H group).

One Hydrogen Bond Acceptor (from the S atom of the C=S group).

One Hydrogen Bond Acceptor (from the O atom of the O-H group).

A hydrophobic feature associated with the cyclohexane (B81311) ring of the piperidine.

This initial model could be refined using a set of known active molecules for a particular target, or through analysis of the ligand's binding pose from molecular docking studies. The refined pharmacophore can then be used as a 3D query to screen large compound libraries for other molecules that might exhibit similar biological activity.

Virtual Screening Methodologies for Scaffold Prioritization

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. uniroma1.it In the context of this compound, VS can be instrumental in prioritizing this scaffold for further development. The two main categories of virtual screening are structure-based and ligand-based. uniroma1.it

Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein. uniroma1.it If the biological target of this compound is known, molecular docking simulations can be performed. This method predicts the preferred orientation of the compound when bound to the target to form a stable complex. The scoring functions used in docking can then estimate the binding affinity, allowing for the ranking of different derivatives.

Ligand-based virtual screening (LBVS), on the other hand, utilizes the knowledge of molecules known to be active for a given target. farmaciajournal.com If a set of molecules with known activity profiles related to the 4-hydroxypiperidine (B117109) carbothioamide scaffold is available, pharmacophore models can be generated. These models represent the essential steric and electronic features required for biological activity. nih.gov

A particularly relevant strategy for this scaffold is scaffold hopping . This approach aims to identify new, structurally diverse compounds that retain the biological activity of a known parent molecule by modifying its core structure. nih.gov Starting with the this compound core, computational methods can be used to explore alternative scaffolds that maintain key pharmacophoric features. This can lead to the discovery of novel chemotypes with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. uniroma1.it For instance, a scaffold-hopping exercise could involve replacing the piperidine ring with other heterocyclic systems while retaining the carbothioamide moiety and the hydroxyl group, or vice-versa.

An example of a scaffold-focused virtual screen involved the use of scaffold trees to identify core scaffolds from a large compound library, leading to the discovery of structurally differentiated active compounds. nih.gov

Table 1: Comparison of Virtual Screening Approaches for this compound

| Screening Method | Principle | Requirements | Potential Outcome for this compound |

| Structure-Based Virtual Screening (SBVS) | Docking of the compound into the 3D structure of a biological target. uniroma1.it | 3D structure of the target protein. | Prediction of binding mode and affinity, guiding the design of more potent derivatives. |

| Ligand-Based Virtual Screening (LBVS) | Comparison of the compound to a set of known active molecules. farmaciajournal.com | A set of molecules with known biological activity. | Identification of new derivatives with similar activity profiles. |

| Scaffold Hopping | Identification of novel core structures that retain the activity of the original scaffold. nih.gov | A known active compound or pharmacophore model. | Discovery of novel chemotypes with potentially improved drug-like properties. uniroma1.it |

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. farmaciajournal.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net

For a series of derivatives of this compound, a QSAR model could be developed to predict their biological activity, for example, as enzyme inhibitors. This process involves several key steps:

Data Set Preparation: A training set of compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Partial Least Squares (PLS) and Support Vector Machines (SVM), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. tandfonline.com

A study on thiourea (B124793) analogs as neuraminidase inhibitors developed a 3D-QSAR model with good statistical significance (r² = 0.849, q² = 0.724, and r² (test) = 0.689), indicating that electrostatic, hydrophobic, and steric interactions were crucial for inhibitory activity. nih.gov Similarly, a QSAR study on diaryl urea (B33335) derivatives identified that size, degree of branching, aromaticity, and polarizability affected the inhibitory activity of these compounds. nih.gov These findings suggest that similar descriptors would likely be important in a QSAR model for this compound derivatives.

In a study of piperidine derivatives as potential HDM2 inhibitors, a group-based QSAR (GQSAR) model was developed. Based on this model, a combinatorial library was created and screened, leading to the identification of two lead compounds with good binding energies. researchgate.net This highlights how QSAR can be a powerful tool for lead generation and optimization.

Table 2: Key Parameters in QSAR Model Development for this compound Derivatives (Hypothetical)

| Parameter | Description | Example from Related Studies | Relevance to this compound |

| Biological Activity (Dependent Variable) | Experimentally measured activity, often expressed as pIC₅₀ (-logIC₅₀). | pIC₅₀ values for neuraminidase inhibition by thiourea analogs. nih.gov | A QSAR model could predict the inhibitory potency of new derivatives. |

| Molecular Descriptors (Independent Variables) | Numerical values representing molecular properties (e.g., LogP, molecular weight, polar surface area). | Electrostatic, hydrophobic, and steric fields in a 3D-QSAR model of thiourea analogs. nih.gov | Descriptors related to the piperidine ring conformation, hydrogen bonding capacity of the hydroxyl and carbothioamide groups, and overall lipophilicity would be important. |

| Statistical Method | Algorithm used to generate the QSAR equation (e.g., MLR, PLS). | Multiple Linear Regression and Partial Least Squares Least Squares Support Vector Machine were used for diaryl urea derivatives. nih.gov | The choice of method would depend on the complexity of the structure-activity relationship. |

| Validation Metrics | Statistical measures of the model's predictive power (e.g., r², q², r²_pred). | A 3D-QSAR model for thiourea analogs had an r² of 0.849 and a q² of 0.724. nih.gov | High values for these metrics would indicate a robust and predictive QSAR model. |

By applying these computational and theoretical methods, researchers can gain significant insights into the structure-activity relationships of this compound and its derivatives, guiding the design of new compounds with enhanced therapeutic potential.

Structure Activity Relationship Sar Studies and Mechanistic Insights at the Molecular Level

Systematic Design and Synthesis of Analogue Sets for SAR Elucidation

The systematic design and synthesis of analogue sets of 4-hydroxypiperidine-1-carbothioamide for the express purpose of elucidating its structure-activity relationship (SAR) are not extensively documented in publicly available scientific literature. However, general synthetic strategies for related compound classes, such as piperidine (B6355638) and thiourea (B124793) derivatives, can provide a foundational understanding of how such analogues could be generated.

The synthesis of N,N'-disubstituted thiourea derivatives, a class to which this compound belongs, can be achieved through the reaction of isothiocyanates with primary or secondary amines. mdpi.com In the case of this compound, this would involve the reaction of an appropriate isothiocyanate with 4-hydroxypiperidine (B117109). To generate an analogue set for SAR studies, variations could be introduced in both the piperidine ring and the carbothioamide group.

For instance, the hydroxyl group at the 4-position of the piperidine ring could be shifted to the 2- or 3-position, or it could be replaced with other functional groups such as an amino, carboxyl, or alkyl group. Furthermore, the stereochemistry of the hydroxyl group could be varied to investigate its impact on biological activity. Analogues could also be synthesized where the piperidine ring is substituted with additional groups or replaced with other heterocyclic systems. nih.gov

On the carbothioamide side, the terminal amino group could be substituted with various alkyl or aryl groups to explore the effect of steric and electronic properties on activity. The sulfur atom could also be replaced with an oxygen atom to yield the corresponding urea (B33335) analogue, allowing for a direct comparison of the influence of the thio- versus the oxo-group on biological interactions. nih.gov

A representative, though hypothetical, synthetic scheme for generating analogues could involve parallel synthesis techniques to create a library of compounds with diverse substitutions on the piperidine ring and the thiourea moiety. nih.gov Each synthesized compound would then be purified and characterized using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm its structure and purity before being subjected to biological evaluation. researchgate.net

Correlation of Structural Features with Specific Biological Target Interactions (in vitro)

Derivatives of piperidine are known to interact with a wide range of biological targets, including enzymes and receptors. For example, certain piperidine-containing compounds have been identified as inhibitors of soluble epoxide hydrolase (sEH) and dipeptidyl peptidase IV (DPP4). nih.govdrugbank.com Others have shown affinity for opioid and muscarinic acetylcholine receptors. nih.govnih.gov The 4-hydroxy group, in particular, can act as a hydrogen bond donor or acceptor, potentially playing a crucial role in binding to a biological target. nih.gov

The thiourea moiety is also a well-recognized pharmacophore that can engage in various interactions with biological macromolecules. Thiourea derivatives have been investigated as inhibitors of a diverse array of enzymes and have been shown to target proteins such as the HIV-1 capsid and human cyclophilin A. nih.gov The sulfur atom of the thiourea group can participate in hydrogen bonding and other non-covalent interactions, which can be critical for target binding and biological activity. mdpi.com

Enzyme Inhibition Mechanism Studies and Binding Site Analysis

There is no specific information available in the scientific literature regarding the enzyme inhibition mechanism or binding site analysis for this compound.

In general, enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, uncompetitive, and mixed-type inhibition. wikipedia.orgcnr.itlibretexts.org The specific mechanism of inhibition can be determined through kinetic studies by measuring the effect of the inhibitor on the enzyme's reaction rate at different substrate concentrations. libretexts.org

To analyze the binding site of an inhibitor, techniques such as X-ray crystallography of the enzyme-inhibitor complex, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular docking studies are often employed. nih.gov These methods can provide detailed information about the specific amino acid residues in the enzyme's active or allosteric sites that interact with the inhibitor, as well as the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). researchgate.net Without experimental data for this compound, any discussion of its enzyme inhibition mechanism or binding site would be purely speculative.

Receptor Binding Profile Characterization in Biochemical Assays

A specific receptor binding profile for this compound has not been characterized in biochemical assays according to available research.

Receptor binding assays are essential in vitro tools used to determine the affinity of a ligand for a specific receptor. nih.gov These assays typically involve incubating a radiolabeled ligand with a preparation of cell membranes containing the receptor of interest. merckmillipore.comspringernature.com The ability of a test compound, such as this compound, to displace the radiolabeled ligand from the receptor is then measured, allowing for the determination of its binding affinity, often expressed as an IC50 or Ki value. springernature.com

Given the structural motifs present in this compound, it could hypothetically interact with various receptor types. The piperidine scaffold is a common feature in ligands for G protein-coupled receptors (GPCRs), such as opioid and chemokine receptors. nih.govbiosynth.com The 4-hydroxy group could potentially form key hydrogen bonds within a receptor's binding pocket. nih.gov The carbothioamide group could also contribute to binding through hydrogen bonding or other interactions. However, without experimental data from receptor binding assays, the specific receptor targets and binding affinities of this compound remain unknown.

Modulatory Effects on Cellular Pathways in in vitro Systems

There is no published research detailing the modulatory effects of this compound on cellular pathways in in vitro systems.

To investigate such effects, researchers would typically expose cultured cells to the compound and then analyze changes in various cellular signaling pathways. This can be accomplished using a variety of techniques, including Western blotting to measure changes in protein expression and phosphorylation, reporter gene assays to assess the activity of specific transcription factors, and measurements of second messenger levels (e.g., cAMP, calcium).

The potential cellular pathways that could be modulated by this compound would depend on its specific molecular targets. For instance, if it were to bind to a G protein-coupled receptor, it could modulate downstream signaling pathways such as the adenylyl cyclase/cAMP pathway or the phospholipase C/IP3/DAG pathway. If it were to inhibit a specific kinase, it could affect a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Without knowledge of its biological targets, any discussion of its effects on cellular pathways is speculative.

Identification of Key Pharmacophoric Elements and Their Contribution to Molecular Recognition

A specific pharmacophore model for this compound has not been developed due to the lack of sufficient structure-activity relationship data.

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target and to elicit a particular biological response. scispace.com These features can include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov Pharmacophore models are typically generated based on the structures of a series of active compounds and are used to guide the design of new, more potent molecules and to virtually screen large compound libraries for potential hits. nih.gov

Based on the structure of this compound, one could hypothesize potential pharmacophoric features. These might include:

A hydrogen bond donor: The hydroxyl group on the piperidine ring and the N-H protons of the carbothioamide group.

A hydrogen bond acceptor: The oxygen atom of the hydroxyl group and the sulfur atom of the carbothioamide group.

A hydrophobic region: The aliphatic backbone of the piperidine ring.

The relative importance of these features and their spatial arrangement would need to be determined through the synthesis and biological evaluation of a diverse set of analogues, which has not yet been reported for this specific compound.

Mechanistic Elucidation of Biological Activities via Biochemical and Biophysical Assays (in vitro)

There is no available information from in vitro biochemical or biophysical assays to elucidate the mechanism of biological activity for this compound.

Biochemical assays are used to study the interactions of a compound with its biological target at a molecular level. These can include enzyme inhibition assays, receptor binding assays, and protein-protein interaction assays. Biophysical techniques, such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy, can provide detailed information about the thermodynamics and kinetics of binding, as well as structural changes that occur upon binding.

Without knowing the specific biological target(s) of this compound, it is not possible to design or interpret the results of such assays. The initial step in elucidating its mechanism of action would be to identify its primary molecular target(s) through techniques such as target-based screening or phenotypic screening followed by target deconvolution. Once a target is identified, a suite of biochemical and biophysical assays can be employed to understand the molecular details of the interaction and the mechanism by which the compound modulates the target's function.

4 Hydroxypiperidine 1 Carbothioamide As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Application in the Total Synthesis of Natural Products

While direct evidence of the application of 4-Hydroxypiperidine-1-carbothioamide in the total synthesis of specific natural products is not extensively documented in publicly available research, the constituent moieties, 4-hydroxypiperidine (B117109) and thiourea (B124793), are prevalent in numerous natural alkaloids and other bioactive compounds. The 4-hydroxypiperidine scaffold is a core component of many natural products with significant biological activities. nih.gov

The thiourea functional group can serve as a precursor to various heterocyclic systems found in nature. Thioureas are known to be excellent building blocks for the construction of five and six-membered heterocyclic units. researchgate.net For instance, thiourea derivatives can undergo cyclization reactions to form thiazoles, pyrimidines, and other heterocyclic systems that are integral to the structure of many natural products. wikipedia.org The synthesis of pyrimidine (B1678525) derivatives from thioureas often involves condensation with β-dicarbonyl compounds. wikipedia.org Given this reactivity, this compound could theoretically be employed as a key intermediate in the synthesis of natural products containing a piperidine (B6355638) ring fused or linked to a sulfur-containing heterocycle.

Versatility in the Construction of Advanced Heterocyclic Scaffolds for Medicinal Chemistry Research

The true strength of this compound as a building block lies in its potential for constructing diverse and advanced heterocyclic scaffolds for medicinal chemistry research. The thiourea moiety is a versatile functional group that can participate in a variety of cyclization reactions to generate a wide range of heterocyclic systems. Thioureas are recognized as valuable starting materials for synthesizing numerous heterocyclic compounds. researchgate.net

One common application of thiourea derivatives is in the synthesis of aminothiazoles through reaction with α-haloketones. wikipedia.org The sulfur atom of the thiourea acts as a nucleophile, displacing the halide, followed by intramolecular cyclization of the amine onto the ketone. chemicalforums.com Furthermore, thiourea derivatives are instrumental in creating various other heterocyclic scaffolds of medicinal importance, such as thiazolidinones and benzothiazoles. researchgate.netnih.gov For example, N-aryl-N'-substituted phenylthiourea (B91264) derivatives have been synthesized and evaluated for their inhibitory effects on tyrosinase, demonstrating the utility of these scaffolds in drug design. nih.gov

A patent for tetracyclic inhibitors of Janus kinases describes a synthesis reaction that utilizes this compound as a reactant, highlighting its role in the construction of complex heterocyclic systems for therapeutic applications. google.com The 4-hydroxypiperidine portion of the molecule is also a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. chemimpex.com The hydroxyl group provides a convenient handle for further functionalization, allowing for the introduction of diverse substituents to modulate the pharmacological properties of the final compound. nih.gov

Table 1: Examples of Heterocyclic Scaffolds Derived from Thiourea Derivatives

| Heterocyclic Scaffold | Synthetic Precursor(s) | Potential Application | Reference(s) |

| Aminothiazoles | Thiourea and α-haloketones | Antibacterial, Antifungal | wikipedia.org |

| Thiazolidinones | Thiourea derivatives and bromoacyl bromides | HIV-1 Transcriptase Inhibitors | researchgate.net |

| Benzothiazoles | N-(BT-2-yl)-N′-(Aryl)thioureas and chloroacetamide | Antitumor | nih.gov |

| Pyrimidines | Thiourea and β-dicarbonyl compounds | Various therapeutic agents | wikipedia.org |

Role in Fragment-Based Drug Discovery and Lead Optimization Strategies (Synthetic Chemistry Perspective)

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds in drug discovery. nih.gov This method involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. youtube.com Both the 4-hydroxypiperidine and thiourea motifs are valuable fragments in their own right.

The 4-hydroxypiperidine scaffold is frequently found in approved drugs and drug candidates, making it an attractive starting point for FBDD. nih.gov Its three-dimensional structure and the presence of a hydroxyl group for directed interactions and further chemical modification make it a desirable fragment. youtube.com

Similarly, the thiourea functional group can form multiple hydrogen bonds, a key feature for molecular recognition and binding to protein targets. researchgate.net Thiourea-containing fragments have been explored for their ability to inhibit various enzymes. nih.govacs.org

From a synthetic chemistry perspective, this compound represents a "linked" or "merged" fragment, combining two desirable pharmacophoric elements. This pre-combination can streamline the fragment-to-lead process. Once a hit containing this scaffold is identified, the molecule provides clear vectors for optimization. The secondary amine of the piperidine ring and the hydroxyl group can be readily functionalized to explore the surrounding binding pocket and improve potency and selectivity. The thiourea moiety can also be modified or used as a handle to introduce different substituents.

Precursor for Advanced Polymeric and Material Science Research

The application of piperidine and thiourea derivatives extends beyond medicinal chemistry into the realm of polymer and materials science. While specific research on polymers derived directly from this compound is not prominent, the reactivity of its constituent parts suggests its potential as a monomer or cross-linking agent.

Thiourea itself is used in the production of flame-retardant resins and as a vulcanization accelerator. wikipedia.org The ability of the thiourea group to participate in polymerization reactions opens up possibilities for creating novel polymers. For instance, polythiourethanes, which can be synthesized from thiols and isocyanates, exhibit excellent mechanical and thermomechanical properties. researchgate.net The thiourea group in this compound could potentially be converted to a thiol, making it a candidate for such polymerizations. Additionally, thiourea has been used to modify natural polymers like hemicellulose to enhance their properties for applications such as sustained drug release. nih.gov

Piperidine-containing polymers have also been investigated for various applications. For example, piperazine (B1678402) (a related six-membered heterocycle) has been incorporated into polymers to create materials with antimicrobial properties. rsc.org Aromatic polymers incorporating piperidine units have been developed for use in anion exchange membranes for fuel cells, demonstrating improved stability and ionic conductivity. acs.org The piperidine ring in this compound could be incorporated into polymer backbones to impart specific properties. The hydroxyl group also offers a site for grafting onto other polymer chains or for initiating polymerization.

Advanced Analytical Method Development for Research and Discovery of 4 Hydroxypiperidine 1 Carbothioamide

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Research Sample Analysis and Metabolite Identification (in vitro)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of 4-Hydroxypiperidine-1-carbothioamide, direct analysis is challenging. Therefore, derivatization is typically required to increase its volatility and thermal stability. A common approach involves silylation of the hydroxyl group and the N-H protons of the thiourea (B124793) moiety using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl (B98337) (TMS) derivative can be readily analyzed by GC-MS. The mass spectrum would provide a definitive molecular ion peak and characteristic fragmentation patterns, confirming the structure of the analyte. GC can also be used as a quality control check for purity. chromforum.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for in vitro Metabolite Identification

LC-MS, particularly using high-resolution mass spectrometry like Quadrupole Time-of-Flight (Q-TOF), is the gold standard for metabolite identification. researchgate.net To investigate the in vitro metabolism, this compound would be incubated with liver microsomes, which contain key metabolic enzymes like cytochrome P450s. rsc.org

After incubation, the sample is analyzed by a system such as a UHPLC-Q-TOF-MS/MS. rsc.org The high-resolution mass data allows for the determination of the elemental composition of potential metabolites. By comparing the chromatograms of the control and the incubated samples, new peaks corresponding to metabolites can be identified. The metabolic pathways for guanidine (B92328) and thiourea-containing compounds often involve oxidation and hydroxylation. rsc.org Tandem mass spectrometry (MS/MS) is then used to fragment these metabolite ions, providing structural information to pinpoint the site of modification.

Table 2: Plausible in vitro Metabolites of this compound

| Metabolite ID | Proposed Transformation | Mass Change | Plausible Structure |

| M1 | Oxidation (S to O) | -16 Da (S to O) | 4-Hydroxypiperidine-1-carboxamide |

| M2 | Hydroxylation | +16 Da | Hydroxylation on the piperidine (B6355638) ring |

| M3 | N-dealkylation/Hydrolysis | -75 Da | 4-Hydroxypiperidine (B117109) |

| M4 | Glucuronidation | +176 Da | Glucuronide conjugate at the hydroxyl group |

Hyphenated Techniques for Complex Mixture Analysis in Reaction Monitoring

The synthesis of this compound, likely from 4-hydroxypiperidine and an isothiocyanate source, can be effectively monitored using hyphenated techniques like HPLC-MS. researchgate.net This approach provides real-time data on the progress of the chemical reaction. By setting up an automated system that periodically samples the reaction mixture, injects it into the HPLC-MS, and quantifies the components, researchers can generate precise reaction profiles. researchgate.net

This allows for the tracking of:

Consumption of reactants (e.g., 4-hydroxypiperidine).

Formation of the desired product (this compound).

Appearance and disappearance of any intermediates or byproducts .

Such data is invaluable for optimizing reaction conditions (e.g., temperature, catalyst loading, reaction time) to maximize yield and purity. For thiourea synthesis, HPLC can effectively separate the starting materials, product, and impurities, while the mass spectrometer confirms the identity of each peak. researchgate.netacs.org

Future Directions and Emerging Research Avenues for 4 Hydroxypiperidine 1 Carbothioamide

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The advent of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize the field of chemistry, particularly in the realm of drug discovery and materials science. nih.govoxfordglobal.com These computational tools can analyze vast datasets to identify patterns and make predictions that would be unattainable through traditional methods alone. nih.govnih.gov For 4-Hydroxypiperidine-1-carbothioamide, AI and ML can be instrumental in several key areas:

De Novo Design of Derivatives: AI algorithms can be employed to design novel derivatives of this compound with optimized properties. nih.govmdpi.com By learning from existing chemical databases, these models can generate new molecular structures with enhanced biological activity, improved selectivity, or desirable physicochemical characteristics. nih.govdrugtargetreview.com For instance, generative models could propose modifications to the piperidine (B6355638) ring or substitutions on the carbothioamide group to enhance binding affinity to a specific biological target. oxfordglobal.combiointerfaceresearch.com